molecular formula C27H46O3 B15289996 (25R)-16beta,26-DIHYDROXYCHOLESTEROL

(25R)-16beta,26-DIHYDROXYCHOLESTEROL

Cat. No.: B15289996
M. Wt: 418.7 g/mol
InChI Key: NUHIVWGZNPMOCV-QEGUEJOGSA-N
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Description

(25R)-16β,26-Dihydroxycholesterol is a hydroxylated derivative of cholesterol with hydroxyl groups at the C-16β and C-26 positions and a 25R stereochemical configuration. This compound is part of the broader class of oxysterols, which are oxygenated cholesterol metabolites involved in critical biological processes, including lipid metabolism, bile acid synthesis, and nuclear receptor signaling (e.g., LXR and FXR activation) . Its structural uniqueness lies in the dual hydroxylation at C-16β and C-26, distinguishing it from other oxysterols like 24S-hydroxycholesterol (24S-HC) or 27-hydroxycholesterol (27-HC, often referred to as 26-HC in 25R stereochemistry) .

Properties

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(2S,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)25-24(30)15-23-21-9-8-19-14-20(29)10-12-26(19,3)22(21)11-13-27(23,25)4/h8,17-18,20-25,28-30H,5-7,9-16H2,1-4H3/t17-,18+,20+,21-,22+,23+,24+,25+,26+,27+/m1/s1

InChI Key

NUHIVWGZNPMOCV-QEGUEJOGSA-N

Isomeric SMILES

C[C@H](CCC[C@H](C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)CO

Canonical SMILES

CC(CCCC(C)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (25R)-16beta,26-DIHYDROXYCHOLESTEROL typically involves multi-step organic reactions starting from simpler sterol precursors. One common approach is the hydroxylation of cholesterol derivatives at specific positions using reagents such as osmium tetroxide or selenium dioxide. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production of (25R)-16beta,26-DIHYDROXYCHOLESTEROL may involve biotechnological methods, such as microbial fermentation, where specific enzymes catalyze the hydroxylation of cholesterol. This method is advantageous due to its specificity and environmentally friendly nature compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(25R)-16beta,26-DIHYDROXYCHOLESTEROL can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Hydrogenation of double bonds or reduction of ketones to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in the presence of solvents like ethanol.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (25R)-16beta,26-DIHYDROXYCHOLESTEROL can yield 16-keto-26-hydroxycholesterol, while reduction can produce 16beta,26-dihydroxycholestanol.

Scientific Research Applications

(25R)-16beta,26-DIHYDROXYCHOLESTEROL has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex sterols and steroids.

    Biology: Studied for its role in cell membrane dynamics and signaling pathways.

    Medicine: Investigated for potential therapeutic effects in treating cholesterol-related disorders and as a biomarker for certain diseases.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of vitamins and hormones.

Mechanism of Action

The mechanism of action of (25R)-16beta,26-DIHYDROXYCHOLESTEROL involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of enzymes involved in cholesterol metabolism and influence signaling pathways by binding to sterol-responsive elements in cell membranes. These interactions can affect cellular processes such as lipid homeostasis, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxysterols

Table 1: Structural and Functional Comparison of Key Oxysterols

Compound Hydroxylation Sites Stereochemistry Biosynthetic Pathway Biological Roles Disease Associations
(25R)-16β,26-Dihydroxycholesterol C-16β, C-26 25R Likely via CYP27A1/CYP7B1 Limited direct data; inferred roles in bile acid synthesis and neurosteroid metabolism . Potential link to neurodegenerative disorders .
24S-Hydroxycholesterol (24S-HC) C-24S 24S CYP46A1 in neurons Brain cholesterol efflux via BBB ; LXR ligand promoting neuroprotection . Biomarker for Alzheimer’s/Parkinson’s .
(25R)-26-Hydroxycholesterol (26-HC) C-26 25R CYP27A1 in macrophages/endothelium Reverse cholesterol transport; LXR activation ; precursor for bile acids (acidic pathway) . Elevated in atherosclerosis .
7α,26-Dihydroxycholesterol (7α,26-diHC) C-7α, C-26 25R CYP7B1-mediated oxidation of 26-HC Intermediate in bile acid synthesis; upregulated in Parkinson’s disease CSF . PD biomarker .
25-Hydroxycholesterol (25-HC) C-25 - CH25H in macrophages Antiviral activity; regulates cholesterol homeostasis . Elevated in RRMS CSF .

Metabolic and Functional Insights

Analytical and Clinical Relevance

Quantitative Levels in Biofluids

  • 1.2 ± 0.3 ng/mL in controls) .
  • Plasma Levels : 26-HC plasma levels (~10% of free cholesterol) correlate with CYP27A1 activity, while 24S-HC (~25%) reflects neuronal health .

Diagnostic Potential

  • Neurodegenerative Diseases: 7α,26-diHC and 24S-HC are emerging biomarkers, but (25R)-16β,26-Dihydroxycholesterol’s diagnostic utility requires further study .

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